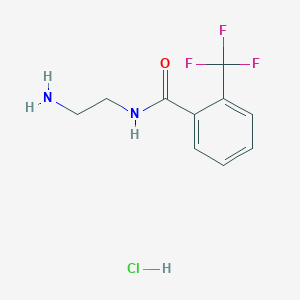

N-(2-aminoethyl)-2-(trifluoromethyl)benzamide hydrochloride

Overview

Description

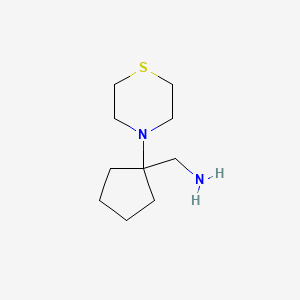

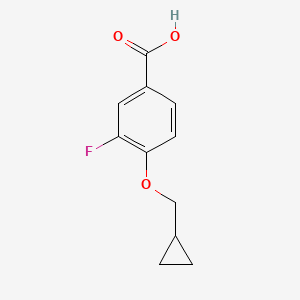

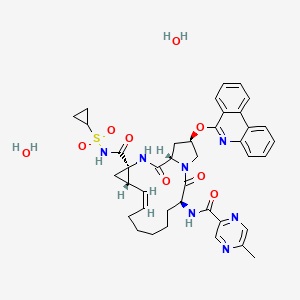

“N-(2-aminoethyl)-2-(trifluoromethyl)benzamide hydrochloride” is a chemical compound that contains an amide group (-CONH2), a trifluoromethyl group (-CF3), and an aminoethyl group (-NHCH2CH2-). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the benzene ring. The exact structure would need to be confirmed using techniques such as NMR spectroscopy or X-ray crystallography .Chemical Reactions Analysis

The amide group in this compound could participate in hydrolysis reactions under acidic or basic conditions to form a carboxylic acid and an amine. The trifluoromethyl group is generally quite stable but can be transformed under certain conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could increase its solubility in water .Scientific Research Applications

Pharmacological Properties and Clinical Use

- Metoclopramide , a compound with a similar benzamide structure, is extensively studied for its pharmacological properties and clinical use in gastrointestinal disorders. It demonstrates effects on motility of the gastrointestinal tract, accelerates gastric emptying, and possesses anti-emetic properties, useful in treating nausea and vomiting in various clinical scenarios (Pinder et al., 2012).

Supramolecular Chemistry Applications

- Benzene-1,3,5-tricarboxamide derivatives have shown significant importance in supramolecular chemistry, utilized in nanotechnology, polymer processing, and biomedical applications. Their self-assembly into nanometer-sized structures highlights the potential of benzamide derivatives in creating novel materials with specific functionalities (Cantekin et al., 2012).

Environmental and Analytical Chemistry

- The study of nitisinone (NTBC) , a triketone herbicide and medical treatment for hepatorenal tyrosinemia, involved detailed analysis of its degradation processes and by-products, utilizing advanced LC-MS/MS techniques. This research underscores the importance of understanding the stability and environmental fate of chemical compounds, which could be relevant for assessing the environmental impact of related benzamide derivatives (Barchańska et al., 2019).

Water Treatment and Disinfection By-Products

- Research into disinfection by-products (DBPs) , including trihalomethanes (THMs) and haloacetic acids (HAAs), arising from the reaction of natural organic matter with disinfectants in water treatment processes, highlights the environmental and health implications of chemical compounds used in or resulting from water treatment. Understanding the formation and mitigation of such by-products is crucial for ensuring the safety of drinking water (Bond et al., 2012).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-(2-aminoethyl)-2-(trifluoromethyl)benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O.ClH/c11-10(12,13)8-4-2-1-3-7(8)9(16)15-6-5-14;/h1-4H,5-6,14H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLJSNSHLRQAXBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCN)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11,12-Bis[1,3-dihydro-3-(i-propyl)-2H-benzimidazol-2-ylidene-3-methylene]-9,10-dihydro-9,10-ethanoanthracene](/img/structure/B1518661.png)

![4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B1518680.png)